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molecular formula C15H18FN3O3 B8513399 4-(5-Fluoro-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidine-1-carboxylic acid ethyl ester

4-(5-Fluoro-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidine-1-carboxylic acid ethyl ester

Cat. No. B8513399
M. Wt: 307.32 g/mol
InChI Key: UDLNSYDXNQINTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244744B2

Procedure details

To a solution of 4-(2-amino-4-fluoro-phenylamino)-piperidine-1-carboxylic acid ethyl ester (0.100 g, 0.36 mmol) and triethylamine (0.110 mg, 1.08 mmol) in methylene chloride (2 mL) at 0° C. was added a solution of diphosgene (0.71 mg, 0.36 mmol) in methylene chloride (4 mL) at room temperature. The reaction mixture was stirred for 18 h then quenched with a saturated aqueous solution of sodium bicarbonate. The organic phase was separated and washed with brine. The organic phase was purified by passing it through a plug of silica gel, using ethyl acetate as the eluent. The filtrate was evaporated, in vacuo, to a residue. The residue was triturated with hexanes/dichlormethane (95:5) and the solid collected by filtration. Vaccum drying yielded 4-(5-fluoro-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidine-1-carboxylic acid ethyl ester (77.8 mg, 71%) as a light tan solid.
Name
4-(2-amino-4-fluoro-phenylamino)-piperidine-1-carboxylic acid ethyl ester
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.11 mg
Type
reactant
Reaction Step One
Quantity
0.71 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][CH:9]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=2[NH2:20])[CH2:8][CH2:7]1)=[O:5])[CH3:2].C(N(CC)CC)C.[O:28]=[C:29](Cl)OC(Cl)(Cl)Cl>C(Cl)Cl>[CH2:1]([O:3][C:4]([N:6]1[CH2:7][CH2:8][CH:9]([N:12]2[C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=3[NH:20][C:29]2=[O:28])[CH2:10][CH2:11]1)=[O:5])[CH3:2]

Inputs

Step One
Name
4-(2-amino-4-fluoro-phenylamino)-piperidine-1-carboxylic acid ethyl ester
Quantity
0.1 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)NC1=C(C=C(C=C1)F)N
Name
Quantity
0.11 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.71 mg
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with a saturated aqueous solution of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
The organic phase was purified
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated, in vacuo, to a residue
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexanes/dichlormethane (95:5)
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
CUSTOM
Type
CUSTOM
Details
Vaccum drying

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(=O)N1CCC(CC1)N1C(NC2=C1C=CC(=C2)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 77.8 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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